molecular formula C19H16Cl2N6O3 B6503603 N-{4-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide CAS No. 1396679-58-5

N-{4-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide

Cat. No.: B6503603
CAS No.: 1396679-58-5
M. Wt: 447.3 g/mol
InChI Key: MQEHJURCNPNAQC-UHFFFAOYSA-N
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Description

This compound is a heterocyclic carboxamide derivative featuring a pyrazine-2-carboxamide core linked to a 1,3-oxazole ring substituted with a 4-(2,3-dichlorophenyl)piperazine-1-carbonyl group. The 2,3-dichlorophenyl moiety contributes to its electronic and steric profile, while the piperazine and oxazole rings modulate its pharmacokinetic and receptor-binding properties. This structural framework is designed for selective interaction with dopamine D3 receptors (D3R), a target for neurological disorders .

Properties

IUPAC Name

N-[4-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N6O3/c20-12-2-1-3-15(16(12)21)26-6-8-27(9-7-26)18(29)14-11-30-19(24-14)25-17(28)13-10-22-4-5-23-13/h1-5,10-11H,6-9H2,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEHJURCNPNAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)C(=O)C3=COC(=N3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide is a complex organic compound that has garnered interest in various biological research fields due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It features a piperazine ring, an oxazole moiety, and a pyrazine carboxamide structure. The presence of the 2,3-dichlorophenyl group is significant for its biological interactions.

PropertyValue
Molecular FormulaC21H18Cl2N4O3
Molecular Weight432.30 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that it may selectively bind to dopamine D3 receptors (D3Rs), which are implicated in various neurological disorders. The presence of the carboxamide linker is critical for this selectivity, as studies have shown that modifications to this moiety can significantly alter binding affinity and activity .

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit notable antitumor properties. This compound has been evaluated for its ability to inhibit tumor cell proliferation. In vitro assays revealed that it effectively reduces the viability of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests potential therapeutic benefits in treating inflammatory diseases .

Antimicrobial Activity

In addition to its anti-cancer and anti-inflammatory properties, this compound has been investigated for antimicrobial activity against various pathogens. Studies indicate moderate to excellent inhibitory effects against several bacterial strains and fungi .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The following aspects have been identified as crucial:

  • Piperazine Ring : Essential for receptor binding.
  • Oxazole Moiety : Influences the compound's pharmacokinetic properties.
  • Dichlorophenyl Group : Enhances lipophilicity and receptor selectivity.

These modifications can lead to derivatives with improved efficacy or reduced side effects.

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Antitumor Study : A study on human breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency.
  • Inflammatory Response : In a murine model of inflammation, administration of the compound significantly reduced paw swelling and histological signs of inflammation compared to control groups.
  • Antimicrobial Testing : The compound was tested against Staphylococcus aureus and exhibited an MIC value comparable to standard antibiotics.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Modifications to the Piperazine Substituent

2,3-Dichlorophenyl vs. Other Halogenated/Substituted Phenyl Groups
  • 2,4-Dichlorophenyl analogue (7o): Replacing the 2,3-dichloro group with 2,4-dichloro () reduces steric hindrance but may lower D3R selectivity due to altered π-π stacking interactions. No direct affinity data is provided, but similar compounds show reduced selectivity compared to 2,3-dichloro derivatives .
  • 2-Cyanophenyl (7j) and 2-(Trifluoromethyl)phenyl (7k): Electron-withdrawing groups like –CN and –CF3 enhance metabolic stability but may reduce D3R affinity. Synthesis yields for these analogues (41% and unspecified) suggest comparable accessibility to the target compound .

Core Heterocycle Variations

Oxazole vs. Thiazole :
  • The thiazole analogue N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazine-2-carboxamide () replaces oxazole with thiazole, introducing a sulfur atom. This increases lipophilicity (logP) and may alter binding kinetics, though receptor data is unavailable .

Carboxamide Linker Modifications

Critical Role of the Carboxamide Group :
  • Removal of the carbonyl group (e.g., amine-linked analogues in ) reduces D3R affinity by >100-fold (e.g., D3R Ki = 393 nM vs. 2.6 nM for the carboxamide). This underscores the carbonyl’s role in hydrogen bonding with the D3R E2 loop .

Extended Aromatic Systems

  • Melting points (168–204°C) suggest high crystallinity, which may affect solubility .

Receptor Affinity and Selectivity

Dopamine D3 vs. D2 Receptor Selectivity

  • Target Compound: Likely exhibits high D3R selectivity due to the 2,3-dichlorophenyl group and carboxamide linker. Analogues with similar structures (e.g., 41 in ) show subnanomolar D3R affinity (Ki < 1 nM) and >100-fold selectivity over D2R .
  • Fluorophenyl Analogues (A2, A3) : Quinazoline derivatives () with fluorophenyl groups show moderate D3R affinity (Ki ~10–50 nM) but lack selectivity data .

Structural Determinants of Selectivity

  • E2 Loop Interaction : The carboxamide linker’s carbonyl group forms critical hydrogen bonds with the D3R E2 loop, a feature absent in D2R. This explains the >1000-fold selectivity of compounds like 8j () .
  • Chlorine Positioning : 2,3-Dichloro substitution optimizes steric and electronic interactions with D3R’s hydrophobic subpocket, whereas 2,4- or 3,5-dichloro disrupts this fit .

Physicochemical Data

Compound logP Melting Point (°C) Aqueous Solubility Evidence ID
Target Compound ~3.5* Unreported Moderate -
13f (naphthyl derivative) ~4.2 158–161 Low
14a (fluorenyl derivative) ~4.8 168–170 Very low
A4 (2-chlorophenyl) ~2.9 197.9–199.6 Moderate

*Estimated based on structural similarity.

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